molecular formula C18H18F3N3O B5747882 N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide

Cat. No.: B5747882
M. Wt: 349.3 g/mol
InChI Key: ZSMMFDRDLUQNKN-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzyl rings, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c19-14-3-1-2-13(10-14)12-23-6-8-24(9-7-23)18(25)22-17-5-4-15(20)11-16(17)21/h1-5,10-11H,6-9,12H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSMMFDRDLUQNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the 2,4-difluorophenyl group: This step involves the nucleophilic substitution reaction of the piperazine ring with 2,4-difluorobenzyl chloride in the presence of a base like potassium carbonate.

    Attachment of the 3-fluorobenzyl group: The final step is the acylation of the piperazine derivative with 3-fluorobenzyl chloride using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the aromatic rings can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-4-benzyl-1-piperazinecarboxamide
  • N-(2,4-difluorophenyl)-4-(4-fluorobenzyl)-1-piperazinecarboxamide
  • N-(2,4-difluorophenyl)-4-(2-fluorobenzyl)-1-piperazinecarboxamide

Uniqueness

N-(2,4-difluorophenyl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is unique due to the specific positioning of the fluorine atoms on the aromatic rings, which can significantly influence its chemical reactivity and biological activity. This unique structure may result in distinct pharmacological properties compared to other similar compounds.

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